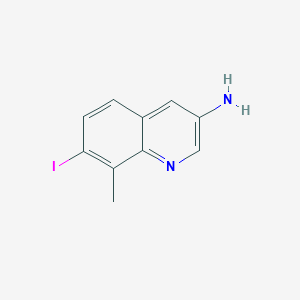

7-Iodo-8-methylquinolin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9IN2 |

|---|---|

Molecular Weight |

284.10 g/mol |

IUPAC Name |

7-iodo-8-methylquinolin-3-amine |

InChI |

InChI=1S/C10H9IN2/c1-6-9(11)3-2-7-4-8(12)5-13-10(6)7/h2-5H,12H2,1H3 |

InChI Key |

IAFJFPZNDZDPJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=CC(=CN=C12)N)I |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 7 Iodo 8 Methylquinolin 3 Amine and Analogues

Established Quinoline (B57606) Synthesis Methods Relevant to Substituted Quinolines

Several classical name reactions have proven to be robust and versatile for the synthesis of the quinoline core. These methods, while having been established for many years, are still widely used and adapted for the preparation of complex quinoline derivatives. rsc.orgjptcp.com

Skraup Synthesis

The Skraup synthesis is a well-known method for producing quinolines by heating a primary aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. organicreactions.orgwikipedia.org The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. pharmaguideline.com The aromatic amine then undergoes a Michael addition to the acrolein, followed by cyclization and oxidation to yield the quinoline ring system. pharmaguideline.com

A key feature of the Skraup synthesis is that the substituents on the final quinoline product are determined by the substituents already present on the starting aromatic amine. organicreactions.org For instance, using a substituted aniline (B41778) will result in a correspondingly substituted quinoline. pharmaguideline.com While the archetypal reaction can be vigorous, modifications have been developed to moderate the reaction's violence and improve yields, making it applicable on a commercial scale. wikipedia.orgresearchgate.net For example, the use of arsenic acid instead of nitrobenzene (B124822) as the oxidizing agent can result in a less violent reaction. wikipedia.org

The general reaction is as follows:

Aniline + Glycerol + Oxidizing Agent (e.g., Nitrobenzene) in the presence of H₂SO₄ → Quinoline iipseries.org

This method can be adapted to produce substituted quinolines by using substituted anilines. For example, the reaction of m-toluidine (B57737) with glycerol can produce a mixture of 5-methylquinoline (B1294701) and 7-methylquinoline (B44030). brieflands.com

Doebner-Von Miller Synthesis

The Doebner-Von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines. wikipedia.org This method involves the reaction of an aniline with α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes or ketones. iipseries.orgwikipedia.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org

A significant aspect of the Doebner-Von Miller synthesis is its ability to produce 2,4-disubstituted quinolines. iipseries.org The mechanism is thought to involve the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. nih.gov Studies using isotopically labeled ketones have provided insight into the complex fragmentation-recombination mechanism that can occur. nih.gov

Key features of the Doebner-Von Miller Synthesis include:

Reaction of anilines with α,β-unsaturated carbonyls. wikipedia.org

Often catalyzed by acids like HCl. pharmaguideline.com

Can produce a variety of substituted quinolines. researchgate.net

Pfitzinger Condensation

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. pharmaguideline.comwikipedia.org The reaction begins with the hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then condenses with an aldehyde or ketone to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org

The carboxylic acid group at the 4-position can later be removed by pyrolysis, offering a pathway to substituted quinolines that might be difficult to access through other methods. pharmaguideline.com The versatility of this reaction has been demonstrated by its use with a variety of ketones, including chalcones, to produce diversely substituted quinoline-4-carboxylic acids. chemicalpapers.com

The general scheme is:

Isatin + Carbonyl Compound + Base → Quinoline-4-carboxylic acid wikipedia.orgresearchgate.net

This method has been utilized to synthesize various substituted cinchoninic acids with potential therapeutic applications. acs.org

Friedländer Annulation

The Friedländer synthesis is a straightforward and widely used method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a compound with a -CH₂- group adjacent to a carbonyl group). pharmaguideline.comwikipedia.org The reaction is typically catalyzed by an acid or a base, or simply by heating. wikipedia.orgnih.gov

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org One involves an initial aldol (B89426) condensation followed by the formation of a Schiff base and subsequent cyclization. The other pathway proposes the initial formation of a Schiff base, followed by an intramolecular aldol-type reaction. wikipedia.org

This method is particularly useful for the synthesis of 2-substituted quinoline derivatives. pharmaguideline.com The scope of the reaction is broad, with various metal salts, such as indium(III) triflate, being effective catalysts, even under solvent-free conditions, leading to high yields of functionalized quinolines. rsc.org Green chemistry approaches have also been developed, utilizing water as a solvent or ionic liquids as promoters. acs.orgresearchgate.net

| Catalyst/Solvent | Conditions | Yield | Reference |

| In(OTf)₃ | Solvent-free | 75-92% | rsc.org |

| [Hbim]BF₄ (Ionic Liquid) | 100 °C | Excellent | acs.org |

| KHSO₄ in Water | - | Good | researchgate.net |

| PEG-OSO₃H | Microwave, solvent-free | Excellent | nih.gov |

Conrad-Limpach and Combes Syntheses

The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters. wikipedia.org Depending on the reaction temperature, either 4-hydroxyquinolines or 2-hydroxyquinolines can be formed. At lower temperatures, the reaction favors the formation of a β-amino acrylate, which upon cyclization yields a 4-quinolone. pharmaguideline.comwikipedia.org At higher temperatures, the corresponding anilide is formed first, leading to a 2-quinolone after cyclization (this is also known as the Knorr quinoline synthesis). pharmaguideline.comwikipedia.org

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed cyclization of a β-amino enone, which is formed from the condensation of an aniline with a β-diketone. pharmaguideline.comwikipedia.org The reaction mechanism involves the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic substitution followed by dehydration. wikipedia.orgwikiwand.com The regioselectivity of the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone. wikipedia.org Modifications using polyphosphoric acid (PPA) have been shown to be effective for the dehydration step. wikipedia.org

Advanced Synthetic Strategies for Substituted Quinoline Derivatives

Beyond the classical methods, modern organic synthesis has introduced a variety of advanced strategies for the preparation of substituted quinolines, often with improved efficiency, selectivity, and functional group tolerance. mdpi.comnih.goveurekaselect.com These methods are critical for accessing complex quinoline structures for various applications. benthamdirect.comdntb.gov.ua

Recent advancements have focused on transition-metal-catalyzed reactions, which offer powerful tools for C-H activation and annulation reactions. mdpi.com For example, rhodium and ruthenium catalysts have been employed in cascade reactions to construct quinoline scaffolds from simple starting materials. mdpi.com Copper-catalyzed methods have also been developed for the one-pot synthesis of 3-substituted quinoline derivatives from saturated ketones and anthranils. mdpi.com

Other innovative approaches include:

Superacid-catalyzed cyclizations: Using superacids like trifluoromethanesulfonic acid allows for the efficient construction of polysubstituted quinolines from vinylogous imines and α,β-unsaturated carbonyl compounds. mdpi.com

Domino reactions: Palladium-catalyzed Sonogashira coupling followed by cyclization provides a pathway to quinoline derivatives. eurekaselect.com

Metal-free reactions: The use of ionic liquids, microwave irradiation, and ultrasound has been explored to promote quinoline synthesis under greener conditions. iipseries.orgeurekaselect.com

Multi-component reactions: Three-component reactions have been developed for the synthesis of complex quinolines, such as 6-(aryldiazenyl)-3-iodoquinolines. mdpi.com

These advanced strategies, along with the established classical methods, provide a comprehensive toolbox for the synthesis of a vast array of quinoline derivatives, including the specifically targeted 7-Iodo-8-methylquinolin-3-amine and its analogues. The choice of synthetic route depends on the desired substitution pattern, available starting materials, and the required scale of the synthesis.

Oxidative Annulation Approaches

Oxidative annulation has emerged as a powerful and atom-economical strategy for the construction of the quinoline core. mdpi.com These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single step, proceeding through the in-situ generation of reactive intermediates. Recent advancements have focused on the use of various catalysts, oxidants, and solvents to improve reaction efficiency and functional group tolerance. mdpi.com This section will explore several facets of oxidative annulation, including C-H bond activation, dehydration coupling, and photocatalytic oxidative cyclization.

C–H Bond Activation and Functionalization

Transition-metal-catalyzed C-H bond activation has revolutionized the synthesis of quinolines by providing a direct and efficient route to functionalized derivatives. mdpi.comacs.org This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. Rhodium, ruthenium, cobalt, and copper are among the metals that have been successfully employed to catalyze the annulation of various starting materials, such as anilines, pyridines, and enaminones, with alkynes or other coupling partners. mdpi.comacs.org

For instance, rhodium(III)-catalyzed oxidative annulation of functionalized pyridines with two alkyne molecules has been shown to selectively produce quinolines through a cascade C-H activation process. acs.orgsnnu.edu.cn The selectivity of this reaction is notably dependent on the oxidant used, particularly the anion of the oxidant. acs.org Copper acetate (B1210297) is a commonly used oxidant in these transformations. mdpi.comacs.org Similarly, ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils provide access to substituted quinolines. mdpi.com Copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines has also been developed for the synthesis of 4-trifluoromethyl quinolines. mdpi.com

The general mechanism for these C-H activation reactions often involves the coordination of the transition metal to a directing group on the substrate, followed by ortho-C-H bond cleavage to form a metallacyclic intermediate. This intermediate then undergoes insertion of the coupling partner (e.g., an alkyne) and subsequent reductive elimination to afford the quinoline product and regenerate the active catalyst. mdpi.com

Table 1: Examples of C-H Activation in Quinoline Synthesis

| Catalyst System | Starting Materials | Product Type | Reference |

| [RhCp*Cl2]2 / Cu(OAc)2 | Functionalized Pyridines, Alkynes | Substituted Quinolines | acs.orgsnnu.edu.cn |

| Ruthenium Catalyst | Enaminones, Anthranils | Substituted Quinolines | mdpi.com |

| Copper Acetate | Saturated Ketones, Anthranils | 3-Substituted Quinolines | mdpi.com |

| Copper(I) or Copper(II) | Ketone Oxime Acetates, o-Trifluoroacetyl anilines | 4-Trifluoromethyl Quinolines | mdpi.com |

Dehydration Coupling

Dehydration coupling reactions represent another important avenue for the synthesis of quinolines, often proceeding through the formation of an enamine or imine intermediate followed by cyclization and aromatization. These reactions typically involve the condensation of an aromatic amine with a carbonyl compound or an alcohol. mdpi.com

One notable example is the aerobic oxidative aromatization of aliphatic alcohols and anilines catalyzed by a combination of a palladium catalyst, a base (such as 2,4,6-collidine), and a Brønsted acid. researchgate.net This method allows for the direct synthesis of diverse substituted quinoline derivatives in high yields. researchgate.net The proposed mechanism involves the initial formation of an enamine from the aniline and the aldehyde (generated in situ from the alcohol), followed by an intramolecular electrophilic aromatic substitution and subsequent oxidation to the quinoline. mdpi.com

Another approach involves the iron-catalyzed cascade N-alkylation/aerobic oxidation/Povarov reaction of anilines, aldehydes, and an alcohol (such as ethanol (B145695) or propanol). researchgate.net In this process, the alcohol serves as both a solvent and an economical and environmentally friendly precursor to the alkene required for the Povarov reaction, with water being the only byproduct. researchgate.net

Photocatalytic Oxidative Cyclization

Visible-light-mediated photocatalysis has gained significant traction as a green and sustainable method for quinoline synthesis. mdpi.comacs.org These reactions often proceed under mild conditions, at room temperature, and can utilize organic dyes or semiconductor materials as photocatalysts, minimizing the need for transition metal catalysts. mdpi.comacs.org

One such method involves the visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols and secondary alcohols using anthraquinone (B42736) as an organic small-molecule photocatalyst and DMSO as the oxidant. acs.org This approach provides a range of quinoline derivatives in satisfactory yields. acs.org Another strategy employs a dual-catalyst system consisting of a Ru(bpy)3²⁺ photocatalyst and a cobaloxime catalyst for the oxidant-free synthesis of quinolines from tertiary anilines. researchgate.net In this redox-neutral process, the aniline is oxidized to form a tetrahydroquinoline intermediate, and the abstracted electrons and protons are used to reduce a maleimide (B117702) in situ. researchgate.net

Furthermore, semiconductor photocatalysis using materials like Ag/g-C3N4 has been applied to the Povarov cyclization reaction to synthesize 2-arylquinolines under blue LED irradiation. mdpi.com The proposed mechanism involves the excitation of the semiconductor by visible light, leading to the generation of an N-radical cation from the amine, which then undergoes cyclization. mdpi.com

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot fashion to form a complex product that incorporates most or all of the atoms of the starting materials. organic-chemistry.orgnih.gov This convergence and atom economy make MCRs particularly attractive for the construction of diverse molecular scaffolds, including quinolines. organic-chemistry.org

While a specific MCR for the direct synthesis of this compound is not explicitly detailed in the provided context, the principles of MCRs are broadly applicable to the synthesis of substituted quinolines. For instance, a copper-catalyzed domino four-component coupling and cyclization of 2-ethynylbenzaldehydes, paraformaldehyde, a secondary amine, and t-butylamine has been developed for the synthesis of 3-(aminomethyl)isoquinolines, a structurally related heterocyclic system. rsc.org This demonstrates the potential of MCRs to assemble complex heterocyclic structures in a single step.

The Mannich reaction, which will be discussed in more detail in the following section, is a classic example of a three-component reaction. organic-chemistry.orgwikipedia.org Other named MCRs that lead to quinoline or related nitrogen-containing heterocycles include the Biginelli, Hantzsch, and Gewald reactions. organic-chemistry.org The development of novel MCRs for the targeted synthesis of functionalized quinolines remains an active area of research.

Mannich and Betti-Three Component Reactions for Aminomethylation

The Mannich and Betti reactions are powerful three-component reactions used for the aminomethylation of acidic C-H compounds. organic-chemistry.orgwikipedia.orgnih.gov These reactions are particularly relevant for the functionalization of phenolic compounds and their nitrogen-containing analogues, such as 8-hydroxyquinoline (B1678124). nih.govacs.org

The Mannich reaction involves the condensation of a compound with an active hydrogen, an aldehyde (often formaldehyde), and a primary or secondary amine. organic-chemistry.orgwikipedia.orgnih.gov The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and is attacked by the nucleophilic active hydrogen compound. wikipedia.org When applied to 8-hydroxyquinoline, the Mannich reaction typically results in aminomethylation at the 7-position. nih.gov A variety of primary and secondary amines can be used, leading to a diverse range of 7-aminomethylated 8-hydroxyquinoline derivatives. nih.govmdpi.com

The Betti reaction is a specific type of Mannich reaction where a naphthol or a related phenolic compound, an aldehyde, and an amine are reacted to form an aminoalkylated product, often referred to as a Betti base. mdpi.comnih.gov This reaction has been successfully applied to 8-hydroxyquinolines to introduce a substituted aminomethyl group at the 7-position. mdpi.comresearchgate.net For example, the reaction of 8-hydroxyquinoline with various aromatic aldehydes and primary amines can generate a library of 7-substituted 8-hydroxyquinoline derivatives. mdpi.com

Table 2: Examples of Mannich and Betti Reactions with 8-Hydroxyquinoline

| Reaction Type | Reactants | Product Type | Reference |

| Mannich | 8-Hydroxyquinoline, Formaldehyde, Primary/Secondary Amines | 7-Aminomethylated-8-hydroxyquinolines | nih.govmdpi.com |

| Betti | 8-Hydroxyquinoline, Aromatic Aldehydes, Primary Amines | 7-Substituted aminomethyl-8-hydroxyquinolines | mdpi.comresearchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Type)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nobelprize.orgresearchgate.net The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is one of the most widely used palladium-catalyzed reactions. wikipedia.org

In the context of synthesizing analogues of this compound, the iodine atom at the 7-position serves as an excellent handle for Suzuki-type cross-coupling reactions. The general reactivity order for aryl halides in Suzuki couplings is I > Br >> Cl, making the iodoquinoline a highly reactive substrate for introducing a wide range of aryl or vinyl groups at this position. cdnsciencepub.com

For example, the Suzuki cross-coupling reaction of 7-chloro-4-iodoquinoline (B1588978) with arylboronic acids has been shown to proceed with high regioselectivity, with the coupling occurring exclusively at the more reactive C4-iodo position. cdnsciencepub.comresearchgate.netdntb.gov.uaresearchgate.net This principle can be directly applied to 7-iodoquinolines to achieve functionalization at the 7-position. By reacting this compound with various aryl or vinyl boronic acids under palladium catalysis, a diverse library of C7-functionalized analogues can be readily accessed.

The general catalytic cycle for the Suzuki reaction involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. nobelprize.orgyoutube.com

Table 3: Reactivity of Halides in Suzuki Coupling

| Halide | Reactivity |

| Iodo | Highest |

| Bromo | High |

| Chloro | Lower |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) represents a fundamental strategy for the synthesis of functionalized quinolines, including amino-substituted derivatives. This approach typically involves the displacement of a halide leaving group from an activated position on the quinoline ring by a nucleophile. For the synthesis of 3-aminoquinolines, this would classically involve a 3-haloquinoline precursor.

The reactivity of haloquinolines towards nucleophilic substitution is highly dependent on the position of the halogen. The 4-position of the quinoline ring is particularly activated for SNAr reactions, and most established protocols focus on the synthesis of 4-aminoquinolines from 4-chloroquinoline (B167314) precursors. nih.gov These reactions can be conducted under various conditions, from direct coupling with an amine at high temperatures (>120°C) to base-assisted (e.g., triethylamine, carbonates) or metal-catalyzed (e.g., Palladium, Copper) protocols that allow for milder conditions and broader substrate scope. nih.gov While less common, the principles extend to other positions. The synthesis of a 3-aminoquinoline (B160951) via this route would necessitate a suitable 3-halo-7-iodo-8-methylquinoline intermediate.

Another relevant nucleophilic substitution is the Finkelstein reaction, which can be used to prepare iodo-quinolines from the corresponding bromo-quinolines. rsc.org This method provides an alternative route to introduce the iodine substituent if the corresponding bromo-analogue is more accessible.

In the context of substituted quinolinones, nucleophilic substitution of a 4-chloro group has been demonstrated to yield various 4-substituted derivatives, including hydrazino and amino compounds. mdpi.comresearchgate.net For instance, 4-chloro-8-methylquinolin-2(1H)-one can be converted to 4-hydrazino-8-methylquinolin-2(1H)-one, a precursor that could potentially be transformed into an amino derivative. mdpi.comresearchgate.net These reactions showcase the utility of chloro-substituted quinolines as versatile intermediates for introducing nitrogen-based nucleophiles. mdpi.comresearchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions in Quinoline Synthesis

| Precursor | Reagent/Conditions | Product Type | Reference |

| 4-Chloroquinolines | Alkylamine, >120°C | 4-Alkylaminoquinolines | nih.gov |

| 4-Chloroquinolines | Amine, Base (e.g., TEA) | 4-Aminoquinolines | nih.gov |

| Bromo-quinolines | Sodium Iodide | Iodo-quinolines | rsc.org |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine Hydrate | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.comresearchgate.net |

| 3-Haloquinoline | Formamide (B127407), CuI | 3-Aminoquinoline | nih.gov |

Metal-Catalyzed Cyclizations and Annulations (e.g., Cu, Co, Rh, Ru, Ag, Au, Sn, In)

Metal-catalyzed reactions are powerful tools for constructing the quinoline core, offering high efficiency and regioselectivity. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene (B1212753) group, is a classic method for quinoline synthesis that can be facilitated by various metal catalysts. While many metals can be used, iodine itself, a non-metal, has been shown to be a highly effective catalyst for the Friedländer annulation. psu.edu Using just 1 mol% of molecular iodine, a variety of quinolines and polycyclic quinolines can be synthesized in good to excellent yields under mild conditions, avoiding the hazardous acids or bases often required. psu.edu

Rhodium-catalyzed C-H iodination has been reported for the selective C8 iodination of quinoline-N-oxide using N-iodosuccinimide (NIS), demonstrating a metal-catalyzed approach for introducing the iodo-substituent directly onto a pre-formed quinoline ring. rsc.org Although this example targets the C8 position, it highlights the potential of directed C-H functionalization in the synthesis of specifically substituted iodo-quinolines.

Transition-Metal-Free Methodologies

Several classical and modern synthetic methods allow for the construction of the quinoline scaffold without the use of transition metals. These approaches are often favored for their cost-effectiveness and lower environmental impact.

The Doebner synthesis , a variation of the Doebner-von Miller reaction, is a one-pot, three-component reaction involving an aniline, an aldehyde, and pyruvic acid. mdpi.comnih.gov This method has been successfully employed to create a library of 6-iodo-substituted carboxy-quinolines using iodo-aniline, pyruvic acid, and various aldehydes with trifluoroacetic acid as a catalyst. mdpi.comnih.gov This approach is notable for its rapid reaction times, high yields, and straightforward purification. mdpi.comnih.gov

The Skraup synthesis is another fundamental transition-metal-free method for producing quinolines. It involves the reaction of an aniline with glycerol, an oxidizing agent (such as the sodium salt of m-nitrobenzenesulfonic acid), and sulfuric acid. brieflands.com This method was used to prepare a mixture of 7-methylquinoline and 5-methylquinoline from m-toluidine, which served as a precursor for further functionalization. brieflands.com

The Friedländer annulation can also be performed under transition-metal-free conditions, often requiring acid or base catalysis at elevated temperatures. psu.edu Furthermore, an iodine-mediated, solvent-free mechanochemical process has been developed for the synthesis of multi-substituted quinolines. nih.govresearchgate.net This environmentally benign method uses appropriately designed aniline derivatives in an oxidative annulation reaction where the iodine activator becomes incorporated into the quinoline product, making it available for further functionalization. nih.govresearchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity, often under solvent-free or green solvent conditions. The application of microwave irradiation is particularly effective for multicomponent reactions used in quinoline synthesis.

Microwave irradiation has been shown to facilitate the one-pot, three-component synthesis of various quinoline-based heterocycles. nih.govnih.gov For example, a convenient synthesis of N-arylated-dihydrobenzo[g]quinoline-5,10-diones was developed using a microwave-assisted reaction between 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and 4-(arylamino)furan-2(5H)-ones. nih.gov This highlights the potential for microwave heating to efficiently drive complex cyclization and condensation sequences. The key advantages noted are significantly reduced reaction times and increased yields compared to conventional heating methods. nih.gov

Alternative Synthetic Pathways for Iodo-Quinoline Derivatives

Beyond the classical named reactions, alternative and novel synthetic pathways for preparing iodo-quinoline derivatives have been explored. A notable approach involves a one-pot, three-component method using iodo-aniline, pyruvic acid, and various phenyl-substituted aldehydes with trifluoroacetic acid as a catalyst. mdpi.comnih.gov This method, an extension of the Doebner reaction, provides rapid access to 6-iodo-substituted carboxy-quinolines with high yields and efficient purification. mdpi.comnih.govresearchgate.net

Another innovative and environmentally friendly approach is the use of a solvent-free mechanochemical process. nih.govresearchgate.net This iodine-mediated oxidative annulation uses protecting group-free aniline derivatives to produce functionalized quinolines. A key feature of this method is that the iodine used as the activator remains in the quinoline product, which is advantageous for subsequent chemical modifications. nih.govresearchgate.net

Synthesis of Specific Precursors and Intermediates for this compound

The synthesis of this compound relies on the availability of appropriately functionalized precursors. A logical synthetic strategy involves the construction of the quinoline ring from a substituted aniline, followed by the introduction or modification of the amine group.

A key intermediate for this target compound is 7-methyl-8-nitroquinoline (B1293703). This precursor can be synthesized in a two-step process starting from m-toluidine. brieflands.com The first step employs the Skraup synthesis, where m-toluidine is reacted with glycerol, sulfuric acid, and an oxidizing agent to produce a mixture of 7-methylquinoline and 5-methylquinoline. brieflands.com In the second step, this mixture is subjected to nitration using a mixture of fuming nitric acid and sulfuric acid. This nitration reaction selectively occurs at the C8 position of 7-methylquinoline, yielding the desired 7-methyl-8-nitroquinoline in excellent yield, which can be isolated from the reaction mixture. brieflands.com The nitro group at the 8-position can subsequently be reduced to an amine, and further steps would be required to introduce the 3-amino group.

Alternatively, building the quinoline ring via a Friedländer-type reaction would require a precursor like 2-amino-3-iodotoluene or a derivative thereof. The synthesis of 4-chloro-8-methylquinolin-2(1H)-one has been described starting from 4-hydroxy-8-methylquinolin-2(1H)-one. mdpi.comresearchgate.net Such chloro-substituted quinolines are valuable intermediates, as the chlorine atom can be displaced by various nucleophiles to introduce other functional groups. mdpi.comresearchgate.net

Strategies for Introducing Iodine Substituents

The incorporation of an iodine atom onto the quinoline scaffold can be achieved either by starting with an iodinated precursor or by direct iodination of a pre-formed quinoline ring.

Direct C-H Iodination: A radical-based direct C-H iodination protocol has been developed for the regioselective iodination of quinolines. rsc.org This method allows for the C3-selective iodination of quinoline and quinolone systems using reagents like sodium iodide with an oxidant such as potassium persulfate (K₂S₂O₈). rsc.org This approach is significant as it functionalizes a C-H bond directly, offering an atom-economical route to 3-iodoquinolines. The selectivity can, however, be influenced by the electronic nature of the substrate. rsc.org

Electrophilic Iodination: The synthesis of 8-hydroxy-7-iodoquinoline derivatives often starts with the iodination of an 8-hydroxyquinoline precursor. For example, 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride, a key intermediate, is prepared by treating 8-hydroxyquinoline-5-sulfonic acid with chlorosulfonic acid, followed by iodination. researchgate.net

Using Iodinated Starting Materials: A common strategy is to employ an iodine-bearing starting material in the quinoline ring synthesis. For instance, 6-iodo-substituted carboxy-quinolines have been synthesized using 4-iodoaniline (B139537) in a three-component Doebner reaction. mdpi.comnih.gov Similarly, the Skraup synthesis can be performed with iodinated anilines to produce the corresponding iodo-quinolines.

Table 2: Strategies for the Synthesis of Iodo-Quinolines

| Strategy | Reagents/Precursors | Position of Iodination | Reference |

| Direct C-H Iodination | Quinoline, NaI, K₂S₂O₈ | C3 | rsc.org |

| Rh-Catalyzed C-H Iodination | Quinoline-N-oxide, NIS | C8 | rsc.org |

| Electrophilic Iodination | 8-Hydroxyquinoline-5-sulfonic acid | C7 | researchgate.net |

| Doebner Reaction | 4-Iodoaniline, Pyruvic acid, Aldehyde | C6 | mdpi.comnih.gov |

| Finkelstein Reaction | Bromo-quinoline, NaI | Position of Bromine | rsc.org |

| Mechanochemical Annulation | Aniline derivative, I₂ | Varies | nih.govresearchgate.net |

Strategies for Introducing Amino Substituents

The introduction of an amino group, particularly at the C3 position of the quinoline scaffold, is a critical step in the synthesis of numerous biologically active compounds. The construction of 3-aminoquinolines can be challenging, but several synthetic strategies have been developed to achieve this transformation. rsc.org These methods can be broadly categorized into cyclization reactions that build the quinoline ring with the amino group pre-installed, and post-synthesis functionalization of a pre-formed quinoline ring.

One prominent strategy involves the reduction of a corresponding nitroquinoline. The nitration of a quinoline precursor, followed by reduction, is a classic and effective two-step process for installing an amino group. For instance, 7-methylquinoline can be nitrated to form 7-methyl-8-nitroquinoline, which can then be reduced to the corresponding amine. brieflands.com

Another major approach involves building the heterocyclic ring from acyclic precursors in a way that directly incorporates the 3-amino substituent. Rhodium-catalyzed transannulation reactions have emerged as a facile and efficient method for this purpose. rsc.org This process can start from readily available materials like 1-sulfonyl-1,2,3-triazoles and 2-aminobenzaldehydes, offering low catalyst loading and good functional group compatibility. rsc.org The proposed mechanism involves an N-H insertion of a rhodium carbene with the 2-aminobenzaldehyde (B1207257), followed by cyclization and aromatization to yield the 3-aminoquinoline core. rsc.org

Manganese(III) acetate has also been used as a mild one-electron oxidant to promote a radical process for constructing polysubstituted quinolin-3-amines. rsc.org Furthermore, classical methods like the Friedländer synthesis can be adapted. This involves the condensation of a 2-aminobenzaldehyde with a ketone containing an active α-methylene group, which can be modified to carry a protected amino group or a precursor. pharmaguideline.com

Direct amination of the quinoline ring is also possible, though less common for the C3 position compared to positions like C2 or C4. For other positions, methods like the Hartwig–Buchwald coupling have been reported for C-N bond formation via carbon-halide activation. nih.gov For example, 4-aminoquinolines can be synthesized from 4-haloquinolines using a copper-catalyzed reaction with formamide as the amine source. nih.gov While these examples target other positions, the principles of nucleophilic aromatic substitution or transition-metal-catalyzed amination could potentially be adapted for a suitably activated 3-haloquinoline precursor.

A selection of methods for introducing an amino group onto a quinoline ring is detailed in the table below.

| Method | Starting Materials | Key Reagents/Catalysts | Position(s) Aminated | Key Features | Reference |

| Nitro Group Reduction | Nitroquinolines | Raney Ni, H₂ | C8 (example) | A common and reliable method following a nitration step. | acs.org |

| Rhodium-Catalyzed Transannulation | 1-Sulfonyl-1,2,3-triazoles, 2-Aminobenzaldehydes | Rhodium catalyst | C3 | Efficient, low catalyst loading, good functional group tolerance. | rsc.org |

| Condensation Reaction | 2-Aminobenzaldehydes, 1-(2-Oxoethyl)-pyridinium bromide salt | Base | C3 | A classical approach to building the 3-aminoquinoline core. | rsc.org |

| Friedländer-type Heteroannulation | 2-(2-Aminophenyl)-N,N-dialkyl-2-oxoamides, α-Methylene carbonyls | Iron(III) triflate | C4 (example) | Catalytic method for accessing quinoline-containing amides. | researchgate.net |

| Copper-Catalyzed Amination | 4-Haloquinolines, Formamide | CuI, 2-Aminoethanol | C4 | Direct amination using an in-situ generated amine source. Best for iodide substrates. | nih.gov |

Methodologies for Methyl Group Introduction

The introduction of a methyl group onto a quinoline ring can be accomplished through various synthetic strategies, ranging from classical ring-forming reactions to modern C-H functionalization techniques. researchgate.netsemanticscholar.org The choice of method often depends on the desired regioselectivity and the substitution pattern of the quinoline precursor.

For the synthesis of 8-methylquinoline (B175542) derivatives, one of the most established methods is the Skraup synthesis. pharmaguideline.comscribd.comrroij.com This reaction utilizes a substituted aniline as a key starting material. To obtain an 8-methylquinoline, the corresponding ortho-substituted aniline would typically be used. However, the Skraup reaction with a meta-substituted aniline, such as m-toluidine, leads to a mixture of products. Specifically, the reaction of m-toluidine with glycerol, sulfuric acid, and an oxidizing agent (like m-nitrobenzenesulfonate) produces a mixture of 7-methylquinoline and 5-methylquinoline. brieflands.com The separation of these isomers can be challenging, but in some cases, the mixture can be used in subsequent steps where one isomer reacts selectively. brieflands.com

The Doebner-von Miller reaction is a variation that uses α,β-unsaturated carbonyl compounds instead of glycerol, which is dehydrated in situ to acrolein in the Skraup synthesis. scribd.com This method also allows for the synthesis of substituted quinolines based on the choice of aniline and carbonyl compound. scribd.com

Modern synthetic approaches offer more direct ways to introduce methyl groups. These include transition-metal-catalyzed cross-coupling reactions and direct C-H methylation. semanticscholar.orgresearchgate.net While many reported C-H functionalizations on the quinoline ring target the C2 or C8 positions, these often rely on a directing group, such as an N-oxide. researchgate.net For example, N-oxides of quinoline have been methylated with sodium methylsulfinylmethylide, which introduces a methyl group at the α-position to the N-oxide. researchgate.net

Another indirect but viable pathway involves the introduction of a trifluoromethyl (CF₃) group, which can subsequently be reduced to a methyl group. semanticscholar.org This two-step sequence can offer high regioselectivity for the initial trifluoromethylation step. semanticscholar.org

The table below summarizes key methodologies for introducing a methyl group.

| Method | Starting Materials | Key Reagents/Catalysts | Position(s) Methylated | Key Features | Reference |

| Skraup Synthesis | m-Toluidine, Glycerol | H₂SO₄, Oxidizing agent (e.g., m-nitrobenzenesulfonate) | C5 and C7 | Classical one-pot reaction; produces a mixture of isomers from meta-substituted anilines. | brieflands.com |

| Friedländer Synthesis | o-Aminoacetophenone, Aldehyde/Ketone | Alcoholic sodium hydroxide | C2 (example) | Generally used for preparing 2-substituted quinolines. | pharmaguideline.com |

| N-Oxide Methylation | Quinoline N-Oxides | Sodium methylsulfinylmethylide | α-position to N-oxide (e.g., C2) | Utilizes an activating/directing group for regioselectivity. | researchgate.net |

| Indirect (CF₃ Reduction) | Trifluoromethyl-quinoline | Reducing agents (e.g., NaOtBu, 2-propanol, Ru-Pd catalyst) | Position of CF₃ group | Two-step method that can leverage selective trifluoromethylation reactions. | semanticscholar.org |

Chemical Reactivity and Mechanistic Investigations of 7 Iodo 8 Methylquinolin 3 Amine and Analogues

Reactivity of the Iodo Substituent

The iodo group at the C-7 position of the quinoline (B57606) core is a versatile handle for a variety of carbon-carbon bond-forming reactions, primarily through palladium-catalyzed cross-coupling. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl, making the iodo substituent an excellent leaving group for such transformations. wikipedia.org

Key reactions involving the iodo substituent include:

Sonogashira Coupling: This reaction couples the iodoquinoline with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly effective method for creating C(sp²)–C(sp) bonds. researchgate.net Studies on related 3-iodoquinoline (B1589721) derivatives have demonstrated the high reactivity of the iodo group, allowing for selective coupling even in the presence of other halogen substituents like chlorine. unisa.ac.za For instance, the Sonogashira cross-coupling of 2-aryl-4-chloro-3-iodoquinoline derivatives with terminal alkynes occurs exclusively at the C-3 iodo position. unisa.ac.za

Suzuki Coupling: This involves the reaction of the iodoquinoline with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful tool for forming new aryl-aryl or aryl-vinyl bonds.

Heck Coupling: This reaction pairs the iodoquinoline with an alkene in the presence of a palladium catalyst to form a substituted alkene.

The efficiency and outcome of these coupling reactions are influenced by the choice of catalyst, ligands, and reaction conditions. Bulky and electron-rich phosphine (B1218219) ligands often improve the efficiency of these transformations. libretexts.org

Reactivity of the Amino Substituent

The primary amino group at the C-3 position is a key functional group that can undergo a range of chemical transformations. It strongly influences the electronic properties of the quinoline ring, acting as a powerful electron-donating group.

Acylation and Alkylation: The amino group can be readily acylated with acyl halides or anhydrides to form the corresponding amides. It can also be alkylated, for example, through reactions with alkyl halides. The Hartwig-Buchwald coupling provides a modern method for the N-arylation of aminoquinolines. nih.gov

Diazotization: The 3-amino group can react with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be substituted by a wide variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of groups such as -OH, -CN, -Cl, -Br, and -F.

Chichibabin Reaction: While typically used to introduce an amino group onto a pyridine (B92270) or quinoline ring via nucleophilic substitution of a hydride ion tutorsglobe.com, the principles underscore the nucleophilic character of amides in reactions with the quinoline system. acs.org

Reactivity of the Methyl Substituent

The methyl group at the C-8 position, being attached to an aromatic ring, exhibits reactivity primarily at its C-H bonds, especially through oxidation. The selective transformation of this methyl group into other functional groups like aldehydes or carboxylic acids is a significant area of research. nih.govtandfonline.com

Oxidation to Aldehydes: The methyl group can be selectively oxidized to a formyl group (-CHO). This has been achieved using various methods, including photo-oxidation with a TiO₂ photocatalyst nih.govrsc.org or using selenium dioxide (SeO₂) in dioxane. tandfonline.com Hypervalent iodine(III) reagents have also been employed for the metal-free, chemoselective oxidation of methylquinolines to the corresponding quinoline-carbaldehydes. researchgate.net

Oxidation to Carboxylic Acids: More vigorous oxidation conditions can convert the methyl group into a carboxylic acid (-COOH). Reagents like nickel peroxide in an aqueous base have been shown to effectively oxidize methylquinoline carboxylic acids to quinoline-dicarboxylic acids. tandfonline.com The direct oxidation of a methyl group to a carboxylic acid can also be achieved, though it often requires harsh conditions that may affect other substituents on the ring. youtube.com

C-H Functionalization: Modern catalytic methods allow for the direct functionalization of the C(sp³)–H bonds of the methyl group. Rhodium-catalyzed reactions have been developed for the regioselective alkylation of 8-methylquinolines using organoboron reagents. rsc.org

| Starting Material | Reagent/Condition | Major Product | Reference |

|---|---|---|---|

| 6- and 8-Methylquinoline (B175542) | UV-illumination, TiO₂, O₂ | Quinoline-6- and -8-carbaldehyde | nih.gov |

| 2- and 4-Methylquinoline | Selenium dioxide, Dioxane | 2- and 4-Quinolinecarboxaldehyde | tandfonline.com |

| 4-Methylquinolines | Hypervalent iodine(III) reagents | Quinoline-4-carbaldehydes | researchgate.net |

| 2-Methylquinoline-3-carboxylic acid | Nickel peroxide, aq. NaOH | Quinoline-2,3-dicarboxylic acid | tandfonline.com |

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Core

The quinoline ring system can undergo both electrophilic and nucleophilic substitution, with the position of attack being highly dependent on the reaction conditions and the nature of the substituents already present. tutorsglobe.comresearchgate.netnih.gov

Electrophilic Aromatic Substitution (SEAr): Electrophilic attack generally occurs on the more electron-rich benzene (B151609) ring rather than the electron-deficient pyridine ring. tutorsglobe.comresearchgate.net In unsubstituted quinoline, positions C-5 and C-8 are preferred. slideshare.netyoutube.com For 7-Iodo-8-methylquinolin-3-amine, the directing effects of the three substituents must be considered:

-NH₂ (at C-3): A strongly activating, ortho-, para-directing group. It activates positions C-2 and C-4.

-CH₃ (at C-8): A weakly activating, ortho-, para-directing group. It activates positions C-7 and C-5.

-I (at C-7): A weakly deactivating, ortho-, para-directing group. It directs towards C-6 and C-8.

The powerful activating effect of the amino group at C-3 makes the pyridine ring (specifically C-2 and C-4) susceptible to electrophilic attack, which is unusual for quinolines. However, the combined activating effects of the methyl and amino groups, and the directing effect of the iodo group, would likely lead to complex substitution patterns, with C-5 and C-6 being potential sites on the benzene ring.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic attack preferentially occurs on the electron-deficient pyridine ring, typically at positions C-2 and C-4, especially if a good leaving group is present. researchgate.netquimicaorganica.orgimperial.ac.uk Halogenated quinolines are particularly reactive towards nucleophiles. quimicaorganica.org In this compound, while the iodo group is at C-7, a nucleophilic attack on the quinoline core itself (e.g., at C-2 or C-4) could be facilitated by forming an N-oxide or by using very strong nucleophiles like organometallic reagents.

Metal Chelation Properties of Quinoline Derivatives

Quinoline derivatives are well-known for their metal-chelating properties. The most famous example is 8-hydroxyquinoline (B1678124) (8-HQ), which acts as a potent bidentate chelating agent for a vast array of metal ions by coordinating through its phenolic oxygen and the quinoline nitrogen. researchgate.netnih.govnih.govscispace.comwikipedia.org

For this compound, while it lacks the hydroxyl group of 8-HQ, it possesses two potential coordination sites for metal ions:

The nitrogen atom of the quinoline ring.

The nitrogen atom of the exocyclic amino group at C-3.

The spatial arrangement of the ring nitrogen (at position 1) and the amino group (at position 3) could allow for the formation of a five-membered chelate ring with a metal ion, although this is less common and likely weaker than the chelation provided by 8-HQ or 2-aminoquinoline (B145021) derivatives. The presence of the bulky methyl group at the C-8 position, adjacent to the primary coordination site (the ring nitrogen), may introduce steric hindrance that could influence the stability and geometry of any potential metal complexes.

| Compound | Primary Donor Atoms | Chelate Ring Size | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline | N (ring), O (hydroxyl) | 5-membered | researchgate.netnih.gov |

| This compound (Potential) | N (ring), N (amino) | 5-membered | Inferred |

Reaction Regioselectivity and Stereoselectivity Studies

The regioselectivity of reactions involving substituted quinolines is a critical aspect of their chemistry, dictated by the electronic and steric effects of the substituents. nih.gov

Regioselectivity: As discussed, electrophilic substitutions are directed by the interplay of the activating and deactivating groups. In cross-coupling reactions, the higher reactivity of the C-I bond compared to C-Cl or C-Br bonds allows for highly regioselective functionalization. For example, in a dihalogenated quinoline containing both iodo and chloro substituents, palladium-catalyzed reactions like Sonogashira coupling can be performed selectively at the iodo-substituted position. unisa.ac.za C-H activation strategies also show high regioselectivity, often directed by a coordinating group on the molecule. nih.govmdpi.com For 8-methylquinolines, functionalization is often directed to the C(sp³)–H bonds of the methyl group or the C-H bond at the C-5 position. rsc.org

Stereoselectivity: When new chiral centers are formed during a reaction, controlling the stereoselectivity is crucial. Asymmetric synthesis of quinoline derivatives has been achieved using methods like chiral phosphoric acid-catalyzed Povarov reactions, which can create functionalized quinolines with excellent enantioselectivity. acs.org While specific stereoselectivity studies on this compound are not detailed, the principles of asymmetric catalysis are broadly applicable to the synthesis of its chiral derivatives.

Functional Group Transformations (e.g., Hydrolysis)

The functional groups on the this compound scaffold can be interconverted to access a wider range of analogues.

Hydrolysis: The term hydrolysis can refer to several potential reactions. N-acylquinolinium salts, which could be formed by reacting the quinoline nitrogen with an acyl halide, are generally unstable and undergo rapid hydrolysis. tutorsglobe.com If the 3-amino group is converted to a nitrile via a diazonium intermediate, this nitrile could be hydrolyzed under acidic or basic conditions to a carboxylic acid.

Borane (B79455) Adducts: Quinoline and its derivatives form adducts with borane (BH₃). The rate of hydrolysis of these quinoline-boranes is significantly influenced by substituents on the quinoline rings. Electron-donating groups generally decrease the rate of hydrolysis, while steric effects, such as a methyl group at C-8, can also play a significant role. electronicsandbooks.com

Dehalogenation: The iodo group can be removed (hydrodeiodination) using various reducing agents, such as catalytic hydrogenation, to yield the corresponding 8-methylquinolin-3-amine.

Theoretical and Computational Chemistry Studies

Quantum Chemical Computations

Quantum chemical computations are a cornerstone in the theoretical analysis of molecular systems. For 7-Iodo-8-methylquinolin-3-amine, these calculations offer a detailed picture of its electronic structure and reactivity.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the geometries and energies of molecules. DFT calculations, such as those using the B3LYP/6-31G(d,p) level of theory, can be used to optimize the molecular structure of this compound. nih.gov These analyses provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. The insights gained from DFT can also be correlated with experimental data to validate the computational model. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net For quinoline (B57606) derivatives, FMO analysis helps in understanding their nucleophilic and electrophilic nature. youtube.comyoutube.com The HOMO acts as an electron donor, so its energy is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy indicating electrophilicity. youtube.comyoutube.com

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). A higher energy value suggests stronger nucleophilic character. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). A lower energy value suggests stronger electrophilic character. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A key indicator of molecular stability and reactivity. A smaller gap implies higher reactivity and lower stability. |

This table is generated based on the principles of Frontier Molecular Orbital theory and its application to quinoline derivatives.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. bhu.ac.in The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. bhu.ac.in For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the quinoline ring and the amino group, indicating these as potential sites for electrophilic interaction. The hydrogen atoms would exhibit positive potential. bhu.ac.in

Nonlinear Optical (NLO) Properties Prediction

Theoretical calculations can also predict the Nonlinear Optical (NLO) properties of a molecule. These properties are related to how a material interacts with intense electromagnetic fields and are important for applications in optoelectronics. The first hyperpolarizability (β) is a key parameter for NLO activity. Computational methods can be used to calculate this value for this compound, providing insights into its potential as an NLO material.

Theoretical Estimation of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Computational chemistry allows for the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. uncw.eduucl.ac.uk By calculating the magnetic shielding tensors for each nucleus in the molecule, typically using methods like Gauge-Including Atomic Orbital (GIAO), theoretical ¹H and ¹³C NMR spectra can be generated. tsijournals.com These predicted spectra can be compared with experimental data to aid in the structural elucidation and assignment of signals in the experimental NMR spectrum of this compound. tsijournals.com Discrepancies between theoretical and experimental shifts can also provide information about intermolecular interactions in solution. uncw.edu

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies provide a dynamic perspective on the behavior of this compound. These studies can encompass various techniques, including molecular docking and molecular dynamics (MD) simulations, to explore the interactions of the compound with biological macromolecules or other molecules. While specific docking or MD simulation studies for this compound are not detailed in the provided context, the general approach for related quinoline derivatives involves creating a 3D model of the molecule and simulating its movement and interactions over time. This can help in understanding its potential binding modes to a target protein or its behavior in different solvent environments.

Molecular Docking Investigations

Extensive searches of scientific literature and chemical databases did not yield any specific molecular docking studies conducted on this compound. Therefore, there are no available data on its binding affinity, orientation, or interactions with specific protein targets from molecular docking simulations.

Molecular Dynamics (MD) Simulations

No dedicated molecular dynamics (MD) simulation studies for this compound have been found in published scientific literature. As a result, information regarding the conformational dynamics, stability of ligand-protein complexes, or solvent effects for this specific compound is not available.

Molecular Mechanics (MM2) Calculations

There are no specific Molecular Mechanics (MM2) calculations for this compound reported in the available scientific literature. Consequently, data on the conformational analysis and steric energy of this molecule, as determined by MM2 methods, is not available.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

No Quantitative Structure-Activity Relationship (QSAR) or 3D-QSAR studies specifically involving this compound were identified in the reviewed literature. Such studies are crucial for understanding the relationship between the chemical structure of a compound and its biological activity, but this information has not been published for this particular molecule.

Pharmacophore Modeling and Identification of Active Sites

Searches of chemical and pharmaceutical research databases did not uncover any pharmacophore modeling studies that include this compound. Therefore, the essential structural features responsible for its potential biological activity and its interaction with active sites have not been defined through this computational approach.

Computational Approaches for Reaction Optimization and Pathway Prediction

There is no available research on the use of computational methods for the optimization of synthetic reactions or the prediction of reaction pathways specifically for this compound.

Theoretical Studies on Protonation and pKa Values

No theoretical studies concerning the protonation states or the prediction of pKa values for this compound were found in the public domain. This information is important for understanding the compound's behavior in different chemical environments.

Biological Activity Research in Vitro and Mechanistic Studies

Antimicrobial Activity Studies (In Vitro)

Antibacterial Activity (In Vitro)

No published data available.

Antifungal Activity (In Vitro)

No published data available.

Effects on Microbial Adhesion and Biofilm Development (In Vitro)

No published data available.

Mechanism of Action Studies (In Vitro)

No published data available.

No published data available.

FtsZ Polymerization Modulation

Currently, there is no publicly available research specifically investigating the modulation of FtsZ polymerization by 7-Iodo-8-methylquinolin-3-amine. This remains a potential area for future investigation, given the known antimicrobial properties of other quinoline (B57606) derivatives.

Anticancer Activity Studies (In Vitro and Mechanistic Focus)

Substituted quinolines have garnered significant interest in oncology research due to their wide range of biological activities. mdpi.com The core structure of 8-hydroxyquinoline (B1678124), a related scaffold, is a privileged component in several biologically active compounds, including those with anticancer properties. nih.gov Research into various quinoline derivatives has demonstrated their potential to act as anticancer agents through multiple mechanisms. nih.govnih.gov

Cytotoxicity Evaluation (In Vitro)

The cytotoxic effects of various quinoline derivatives have been evaluated against a range of human cancer cell lines. For instance, a series of 4-aminoquinoline (B48711) derivatives were effective against MCF7 and MDA-MB468 human breast tumor cell lines. nih.gov Similarly, novel 8-hydroxyquinoline-derived metal complexes have shown cytotoxicity against melanoma and colon cancer cell lines, with some complexes exhibiting IC50 values below 10 μM. mdpi.com Glycoconjugates of 8-aminoquinoline (B160924) have also demonstrated the ability to inhibit the proliferation of HCT 116 and MCF-7 cancer cell lines. mdpi.com

While specific data for this compound is not available, the table below illustrates typical cytotoxicity data for related quinoline compounds.

Table 1: Illustrative Cytotoxicity of Quinoline Derivatives in Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 13b (Andrographolide Derivative) | HCT-116 | 7.32 nih.gov |

| 8-HQ-derived V-complex | A375 | <10 mdpi.com |

| 8-HQ-derived V-complex | HCT-116 | <10 mdpi.com |

| 8-HQ-derived Ni-complex | A375 | <10 mdpi.com |

| 8-HQ-derived Ni-complex | HCT-116 | <10 mdpi.com |

| 8-AQ Glycoconjugate 17 | HCT 116 | 116.4 ± 5.9 mdpi.com |

Investigation of Selective Cytotoxicity (In Vitro)

A critical aspect of cancer chemotherapy is the selective targeting of tumor cells over healthy, non-cancerous cells. nih.gov Several studies on quinoline derivatives have focused on evaluating this selective cytotoxicity. For example, glycoconjugates of 8-aminoquinoline have shown improved selectivity for cancer cells compared to their 8-hydroxyquinoline counterparts. mdpi.com Research on 7,8-dihydroxy-4-methylcoumarin, another heterocyclic compound, has also highlighted its selective anti-proliferative and apoptosis-inducing effects on cancer cell lines over peripheral blood mononuclear cells. nih.gov A selective cytotoxicity index (SCI) is often calculated to quantify this effect, representing the ratio of the compound's cytotoxicity in non-cancerous cells to its cytotoxicity in cancer cells. nih.gov

Modulation of Cellular Metal and Redox Homeostasis (In Vitro)

Quinoline derivatives, particularly 8-hydroxyquinolines, are known for their metal-chelating properties, which can influence cellular homeostasis. Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), for example, has demonstrated anticancer activity through various mechanisms, including the inhibition of proteasome activity and NF-kappa B activity. nih.gov Some 8-hydroxyquinoline derivatives act as ionophores, transporting metal ions across cellular membranes and thereby altering intracellular metal concentrations. nih.gov This disruption of metal homeostasis can lead to increased reactive oxygen species (ROS) generation, a state of oxidative stress that can be preferentially toxic to cancer cells. nih.govnih.gov The anticancer activity of the 8-hydroxyquinoline analogue nitroxoline, for instance, is enhanced by copper and is associated with an increase in intracellular ROS. nih.gov

NAD(P)H:quinone oxidoreductase (NQO1) Interaction Studies (In Vitro)

The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoprotein that plays a role in cellular defense against oxidative stress. It is often overexpressed in tumor cells, making it a target for cancer therapy. Some amino-quinoline-5,8-dione derivatives have been developed as potent NQO1 inhibitors with significant antiproliferative activities. nih.gov These compounds have been shown to inhibit NQO1 activity in a dose-dependent manner in both drug-sensitive and multidrug-resistant cancer cell lines. nih.gov The inhibition of NQO1 by these derivatives can lead to increased intracellular ROS levels and subsequent mitochondrial dysfunction, ultimately inducing cell death. nih.gov

DNA Binding Studies (In Vitro)

The interaction with DNA is another mechanism through which quinoline derivatives can exert their anticancer effects. Some therapeutic strategies involving 8-hydroxyquinolines target iron-containing ribonucleotide reductase, an enzyme crucial for DNA synthesis. nih.gov While direct DNA binding studies for this compound are not currently in the public domain, research on related structures provides insight into potential interactions. For instance, the human ribosomal protein S3 (hS3) has a high binding affinity for 7,8-dihydro-8-oxoguanine (8-oxoG), a form of oxidative DNA damage. nih.gov The ability of small molecules to interact with DNA or proteins involved in DNA repair can be a significant factor in their cytotoxic mechanism.

Antiproliferative Mechanisms (e.g., Apoptosis Induction, Cell Cycle Arrest) (In Vitro)

No research data is currently available on the in vitro antiproliferative mechanisms of this compound.

Ionophore Properties and Cation Transport (In Vitro and Mechanistic Studies)

There is no available information from in vitro or mechanistic studies regarding the ionophore properties or cation transport capabilities of this compound.

Applications in Materials Science and Advanced Technologies

Development of Functional Materials

The unique substitution pattern of 7-Iodo-8-methylquinolin-3-amine suggests its potential as a precursor for a variety of functional materials. The amino group at the 3-position can serve as a reactive handle for further chemical modifications, allowing for the incorporation of this quinoline (B57606) derivative into larger polymeric structures or for its attachment to surfaces. The presence of the iodo group at the 7-position offers a site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for creating extended π-conjugated systems. nih.gov Such systems are of great interest for applications in organic electronics.

Table 1: Potential Functional Material Applications Based on Quinoline Derivatives

| Application Area | Relevant Properties of Quinoline Scaffold | Potential Role of this compound |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | High thermal and chemical stability, electron-transporting capability. nih.gov | Precursor for emissive or charge-transport layers. |

| Organic Solar Cells (OSCs) | Tunable electronic energy levels, good electron mobility. | Component of donor or acceptor materials. |

| Chemical Sensors | Sensitivity of photophysical properties to the chemical environment. | Functional unit in fluorescent or colorimetric sensors. |

Fluorescent Properties and Applications as Fluorophores

Quinoline and its derivatives are well-known for their fluorescent properties. scielo.brresearchgate.net The emission characteristics are highly dependent on the nature and position of substituents on the quinoline ring. The 3-aminoquinoline (B160951) core, for instance, is known to exhibit fluorescence. nih.gov The introduction of a methyl group can further influence the photophysical properties by altering the electronic structure and steric environment.

The iodine atom at the 7-position is expected to have a significant impact on the fluorescence of this compound due to the heavy-atom effect. This effect can enhance intersystem crossing from the singlet excited state to the triplet state, potentially leading to phosphorescence or a decrease in fluorescence quantum yield. scielo.br However, the precise interplay between the electron-donating amino group and the heavy iodine atom would determine the ultimate fluorescent behavior.

Quinoline-based fluorophores have found applications in various fields, including as probes for metal ions and as cellular imaging agents. researchgate.netresearchgate.net The amino group of this compound could be functionalized to create targeted fluorescent probes.

Table 2: Photophysical Properties of Representative Aminoquinoline Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Reference |

|---|---|---|---|---|

| 3-Aminoquinoline | ~350 | ~400 | - | scielo.br |

| 8-Amidoquinoline derivatives | Varies | Varies | Varies | researchgate.netmdpi.com |

Note: Data for this compound is not available; this table provides context from related compounds.

Ligand Design for Coordination Chemistry

The nitrogen atom of the quinoline ring and the exocyclic amino group in this compound make it a potential bidentate ligand for coordination with metal ions. The field of coordination chemistry with quinoline-based ligands is extensive, with applications ranging from catalysis to the development of novel materials with interesting magnetic or optical properties. mdpi.comnih.gov

The specific substitution pattern of this ligand can influence the stability and geometry of the resulting metal complexes. The methyl group at the 8-position can introduce steric hindrance that may affect the coordination environment around the metal center. The iodo group at the 7-position could potentially participate in secondary interactions or be used as a handle for post-coordination modification of the complex.

Complexes of quinoline derivatives have been explored for their catalytic activity and as components in functional materials. mdpi.comnih.gov For instance, 8-hydroxyquinoline (B1678124) is a well-known chelating agent used in analytical chemistry and for the synthesis of metal complexes with diverse applications. dovepress.comresearchgate.netscispace.comnih.gov While the 3-aminoquinoline moiety has a different coordination geometry, it still offers a viable binding site for a range of metal ions.

Electronic and Photonic Materials (e.g., Nano- and Meso-Structures)

The development of electronic and photonic materials based on quinoline derivatives is an active area of research. nih.govmdpi.com These materials are being investigated for use in devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors. The attractive properties of quinolines for these applications include their high thermal and chemical stability, electron-transporting capabilities, and the ease with which their electronic and optical properties can be modified through synthetic chemistry. nih.gov

The combination of electron-donating (amino, methyl) and electron-withdrawing (quinoline nitrogen, iodo) groups within this compound creates a donor-π-acceptor (D-π-A) type structure, which is a common design motif for molecules with interesting electronic and nonlinear optical properties. nih.gov The ability to form extended conjugated systems via reactions at the iodo and amino positions further enhances its potential in this area.

Furthermore, quinoline derivatives can be incorporated into nanomaterials, such as nanoparticles or self-assembled monolayers, to create functional nano- and meso-structures. These structured materials can exhibit unique properties that are not present in the bulk material, opening up new possibilities for advanced technological applications.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Specific Structural Diversification

While established methods for quinoline (B57606) synthesis exist, the pursuit of novel and more efficient synthetic pathways for producing derivatives of 7-Iodo-8-methylquinolin-3-amine is a key area for future research. The development of one-pot, three-component methods, perhaps utilizing cost-effective and environmentally benign catalysts, could offer advantages in terms of reaction times, product yields, and ease of purification. mdpi.com Future synthetic endeavors could focus on:

Late-Stage Functionalization: Developing methods for the selective introduction of diverse functional groups at various positions on the this compound core. This would allow for the rapid generation of a library of analogues for biological screening.

Green Chemistry Approaches: Employing safer solvents and ultrasound-assisted multicomponent reactions to create quinoline derivatives, which has been shown to improve yields compared to conventional heating methods. nih.gov

Flow Chemistry: Utilizing continuous flow reactors for the synthesis of quinoline derivatives to enhance reaction control, scalability, and safety.

A hypothetical synthetic diversification of this compound is presented below:

| Starting Material | Reagent/Condition | Product | Potential Application Area |

| This compound | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Aryl, heteroaryl, or alkynyl-substituted quinolines | Medicinal Chemistry, Materials Science |

| This compound | N-alkylation/N-arylation of the 3-amino group | Secondary or tertiary amine derivatives | Medicinal Chemistry |

| This compound | Cyclization reactions involving the 3-amino group | Fused heterocyclic systems | Medicinal Chemistry |

Advanced Mechanistic Elucidation of Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and predicting outcomes. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these chemical transformations. Key areas of focus include:

Kinetic Studies: Performing detailed kinetic analyses of key synthetic steps to understand the factors influencing reaction rates and to identify rate-determining steps.

Spectroscopic Interrogation: Utilizing in-situ spectroscopic techniques, such as NMR and IR spectroscopy, to identify and characterize reaction intermediates.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and gain insights into the electronic effects of substituents.

Deepening Understanding of Structure-Activity Relationships through Integrated Computational and Experimental Methods

The biological activity of quinoline derivatives is highly dependent on their three-dimensional structure and the nature and position of their substituents. nih.gov A deeper understanding of the structure-activity relationships (SAR) of this compound derivatives is essential for the rational design of new therapeutic agents. Future research in this area will benefit from an integrated approach that combines computational modeling with experimental validation.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate the structural features of this compound analogues with their biological activities. These models can be used to predict the activity of novel compounds and guide synthetic efforts. nih.gov Studies have shown that properties like mass, polarizability, and topological charge can be essential for the activity of quinoline derivatives. nih.gov

Molecular Docking: Using computational docking simulations to predict the binding modes of this compound derivatives to their biological targets. This can provide insights into the key interactions responsible for biological activity.

Pharmacophore Modeling: Identifying the essential structural features (pharmacophore) required for the biological activity of this class of compounds. This information can be used to design new molecules with improved potency and selectivity. Preliminary SAR analysis of some quinoline derivatives has suggested that bulky substituents at position-7 can enhance antiproliferative activity. nih.gov

Discovery of Novel Biological Targets (In Vitro)

While quinoline derivatives are known to exhibit a wide range of biological activities, the specific molecular targets of many of these compounds, including this compound, remain to be fully elucidated. nih.gov Future in vitro studies are crucial for identifying novel biological targets and understanding the mechanisms of action.

High-Throughput Screening: Screening libraries of this compound derivatives against a wide range of biological targets, such as enzymes and receptors, to identify novel activities.

Proteomics Approaches: Utilizing functional proteomics to identify proteins that bind to this compound and its analogues. nih.gov For instance, a proteomics approach identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of some quinolines. nih.gov

Cell-Based Assays: Evaluating the effects of these compounds on various cellular processes, such as cell proliferation, apoptosis, and signal transduction, to uncover new therapeutic applications. For example, some quinoline derivatives have shown cytotoxicity against cancer cell lines like Caco-2. brieflands.com

| Potential Biological Target Class | Example | Relevance to Quinoline Derivatives |

| Kinases | Tyrosine kinases, Serine/threonine kinases | Modulation of signaling pathways involved in cancer and inflammation. |

| Proteases | Cysteine proteases, Metallo-proteases | Inhibition of enzymes involved in disease progression. |

| G-protein coupled receptors (GPCRs) | Opioid receptors, Adrenergic receptors | Modulation of neurotransmission and other physiological processes. nih.gov |

| DNA and associated enzymes | Topoisomerases, PARP | Interference with DNA replication and repair in cancer cells. mdpi.com |

Innovation in Materials Science Applications for Functionalized Quinoline Derivatives